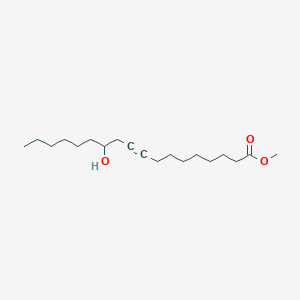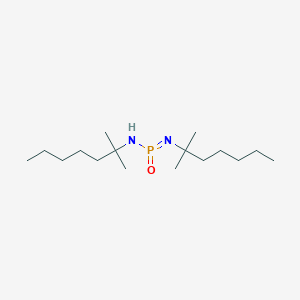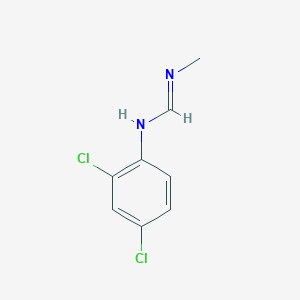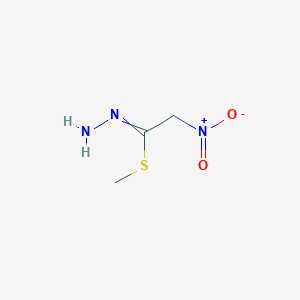![molecular formula C3H6N2 B14461564 1,3-Diazabicyclo[1.1.1]pentane CAS No. 71634-25-8](/img/structure/B14461564.png)
1,3-Diazabicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diazabicyclo[111]pentane is a unique bicyclic compound characterized by its highly strained structure It is a nitrogen-containing heterocycle, which makes it an interesting subject for various chemical studies
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diazabicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diaminopropane with formaldehyde under acidic conditions can lead to the formation of this compound. Another method involves the use of photochemical reactions to induce the cyclization of suitable intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
1,3-Diazabicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while substitution reactions can introduce alkyl or acyl groups.
科学的研究の応用
1,3-Diazabicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1,3-Diazabicyclo[1.1.1]pentane exerts its effects is primarily related to its ability to interact with various molecular targets. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. These interactions can modulate the activity of enzymes and other biological molecules, making the compound a valuable tool in biochemical studies.
類似化合物との比較
1,3-Diazabicyclo[1.1.1]pentane can be compared with other similar bicyclic compounds, such as:
Bicyclo[1.1.1]pentane: Lacks nitrogen atoms, making it less versatile in terms of chemical reactivity.
1,3-Diazabicyclo[2.2.2]octane: Larger ring system, different reactivity and stability.
1,4-Diazabicyclo[2.2.2]octane: Different nitrogen positioning, affecting its chemical properties.
The uniqueness of 1,3-Diazabicyclo[11
特性
CAS番号 |
71634-25-8 |
|---|---|
分子式 |
C3H6N2 |
分子量 |
70.09 g/mol |
IUPAC名 |
1,3-diazabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C3H6N2/c1-4-2-5(1)3-4/h1-3H2 |
InChIキー |
OJEYRGWSNAGXCC-UHFFFAOYSA-N |
正規SMILES |
C1N2CN1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)







![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)


